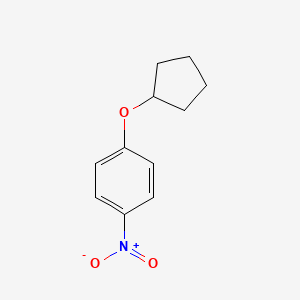

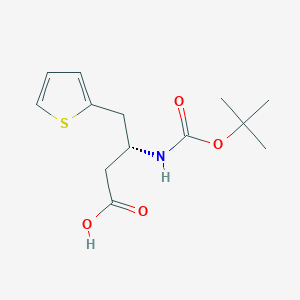

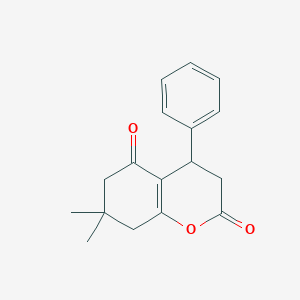

![molecular formula C18H15N3S B3035064 1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile CAS No. 296878-08-5](/img/structure/B3035064.png)

1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile

Übersicht

Beschreibung

The compound "1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile" is a derivative of tetrahydroisoquinoline, which is a scaffold found in various bioactive compounds and pharmaceuticals. The structure of this compound suggests it could be of interest in the synthesis of complex organic molecules that may have medicinal properties.

Synthesis Analysis

The synthesis of related tetrahydroquinoline derivatives has been demonstrated through multicomponent reactions. For instance, a one-pot synthesis approach for N2-substituted 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles was reported using basic ionic liquid [bmim]OH, which facilitated the formation of multiple bonds in a single reaction step . Similarly, 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles were synthesized under solvent-free conditions, indicating that efficient and environmentally friendly methods can be employed for the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives can be complex, with multiple substituents influencing the overall shape and reactivity of the molecule. For example, the crystal structure of a related compound, 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, was determined using single-crystal X-ray diffraction, revealing a triclinic space group and specific bond angles that contribute to the molecule's three-dimensional conformation .

Chemical Reactions Analysis

The reactivity of tetrahydrothieno[2,3-c]isoquinoline derivatives can lead to the formation of various heterocyclic compounds. For instance, 1-amino-5-morpholino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile was used to synthesize chloro-acetylamino derivatives and further reacted to yield aminoiminopyrimidine derivatives, which served as precursors for a variety of fused heterocyclic compounds . These reactions demonstrate the versatility of tetrahydroisoquinoline derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroquinoline derivatives are characterized by techniques such as infrared spectroscopy, NMR, elemental analysis, and mass spectrometry. These methods provide detailed information about the functional groups, molecular weight, and purity of the synthesized compounds. For example, the characterization of 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles confirmed their structures and helped to establish their physical properties . The crystallographic analysis also contributes to understanding the solid-state properties, such as hydrogen bonding patterns and molecular packing, which can influence the compound's stability and solubility .

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds : The compound has been used as a starting material for synthesizing a variety of fused heterocyclic compounds, which include triazolopyrimidothienotetrahydroisoquinolines (El-Dean, Radwan, & Zaki, 2010). These heterocyclic compounds are significant in medicinal chemistry due to their potential biological activities.

Antimicrobial Properties : Some derivatives of this compound have been evaluated for their antifungal properties, highlighting the potential use of these compounds in developing new antifungal agents (Gholap et al., 2007).

Synthesis of Pyridine and Fused Pyridine Derivatives : The compound has been involved in reactions leading to the synthesis of pyridine and fused pyridine derivatives, which are important in the development of pharmaceuticals and agrochemicals (Al-Issa, 2012).

Synthesis of Lamellarin Derivatives : It serves as a starting material for the synthesis of lamellarin derivatives, which are known for their diverse biological activities, including antitumor properties (Liermann & Opatz, 2008).

Synthesis of Isoquinoline Derivatives : The compound is used in the synthesis of isoquinoline derivatives, which are important in the field of organic chemistry and have various pharmaceutical applications (Abdallah, Hassaneen, & Abdelhadi, 2009).

Eigenschaften

IUPAC Name |

1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3S/c19-10-14-16(20)15-12-8-4-5-9-13(12)17(21-18(15)22-14)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9,20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHZFXJISNVGKGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N=C2C4=CC=CC=C4)SC(=C3N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

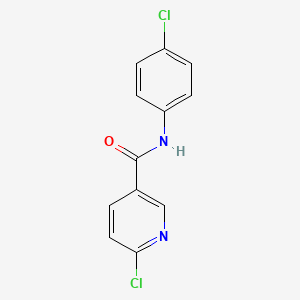

![(4-Chlorophenyl)[4-(trifluoromethyl)piperidino]methanone](/img/structure/B3034982.png)

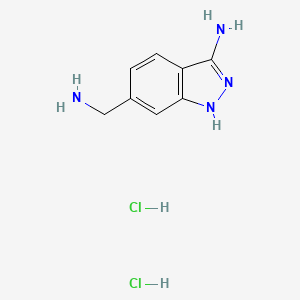

![N1-(2,3,4,5,6-pentafluorophenyl)-2-[(4-bromophenyl)thio]acetamide](/img/structure/B3034999.png)

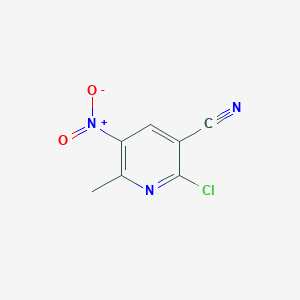

![6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3035000.png)

![Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B3035002.png)